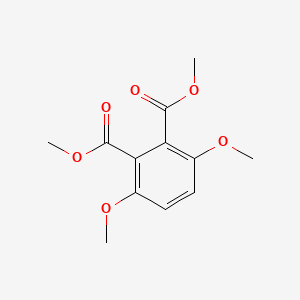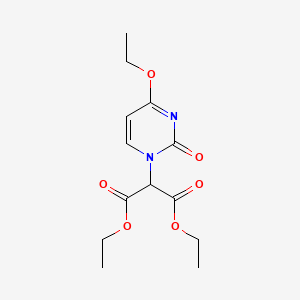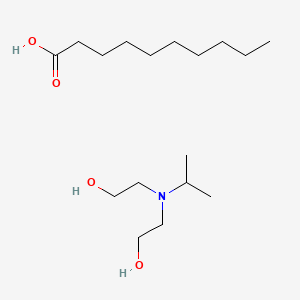
Decanoic acid isopropyldiethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid isopropyldiethanolamine salt is a chemical compound formed by the reaction of decanoic acid with isopropyldiethanolamine. Decanoic acid, also known as capric acid, is a saturated fatty acid with a 10-carbon chain. Isopropyldiethanolamine is an amine compound that contains both isopropyl and diethanolamine groups. The resulting salt is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid isopropyldiethanolamine salt typically involves the neutralization reaction between decanoic acid and isopropyldiethanolamine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under controlled temperature and pH conditions. The reaction can be represented as follows:
Decanoic acid+Isopropyldiethanolamine→Decanoic acid isopropyldiethanolamine salt+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is stirred continuously to ensure complete reaction and uniform product formation. The product is then purified through filtration and recrystallization processes to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Decanoic acid isopropyldiethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amine oxides.
Reduction: Reduction reactions can convert the salt into its corresponding alcohols and amines.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and amine oxides.
Reduction: Alcohols and amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Decanoic acid isopropyldiethanolamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and industrial cleaners due to its surfactant properties.
Mechanism of Action
The mechanism of action of decanoic acid isopropyldiethanolamine salt involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. It can also interact with specific protein targets, affecting their function and activity. The molecular pathways involved include the modulation of ion channels and signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Capric acid (Decanoic acid): A saturated fatty acid with similar surfactant properties.
Isopropyldiethanolamine: An amine compound used in the synthesis of various surfactants and emulsifiers.
Decanoic acid salts: Other salts of decanoic acid, such as sodium decanoate and potassium decanoate, which have similar chemical properties.
Uniqueness
Decanoic acid isopropyldiethanolamine salt is unique due to its combination of fatty acid and amine functionalities, providing both hydrophobic and hydrophilic properties. This makes it an effective surfactant and emulsifying agent with diverse applications in various fields.
Properties
CAS No. |
67939-86-0 |
|---|---|
Molecular Formula |
C17H37NO4 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
decanoic acid;2-[2-hydroxyethyl(propan-2-yl)amino]ethanol |
InChI |
InChI=1S/C10H20O2.C7H17NO2/c1-2-3-4-5-6-7-8-9-10(11)12;1-7(2)8(3-5-9)4-6-10/h2-9H2,1H3,(H,11,12);7,9-10H,3-6H2,1-2H3 |
InChI Key |
ZASLDYNTECQJSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)O.CC(C)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


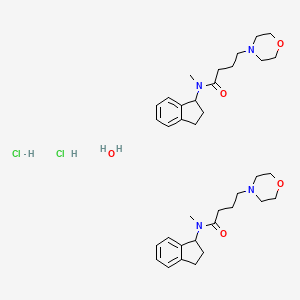
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
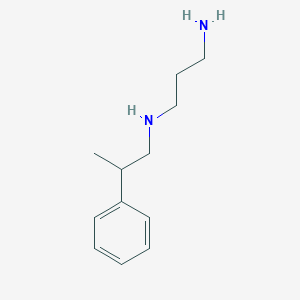
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)

![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)

![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)
